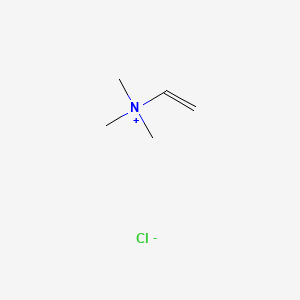
Trimethyl(vinyl)ammonium chloride
Descripción general
Descripción
Trimethyl(vinyl)ammonium chloride (also known as (Vinylbenzyl)trimethylammonium chloride ) is a quaternary ammonium salt. Its chemical formula is C12H18NCl with a molecular weight of 211.73 g/mol . This compound features a vinylbenzyl group , which makes it a versatile monomer in polymerization reactions.
Synthesis Analysis
The synthesis of This compound typically involves the reaction of vinylbenzyl chloride with trimethylamine . The resulting product is a benzylic trimethylammonium salt . This synthetic route allows for the incorporation of the vinylbenzyl functionality into polymers during subsequent polymerization reactions .
Molecular Structure Analysis
The molecular structure of This compound consists of a vinylbenzyl group attached to a trimethylammonium moiety. The vinylbenzyl group enables facile radical polymerization and copolymerization, leading to the formation of unique polymers .
Chemical Reactions Analysis
- Polymerization : As a monomer, This compound participates in polymerization reactions. It can be incorporated into various polymer backbones, including polyacrylates, polyvinyl acetates, and styrene-based polymers. These resulting polymers exhibit excellent cationic properties, making them suitable for applications such as water treatment, papermaking, textiles, coatings, flocculants, coagulants, dispersants, binders, adhesives, and modifiers .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Polymerization Initiator
Trimethyl(vinyl)ammonium chloride is used in the polymerization of vinyl monomers. A study demonstrated its role in initiating the polymerization of vinyl monomer in an aqueous solution. The polymerization was found to proceed through a radical mechanism, with an overall activation energy estimated at 41.9 kJ mol−1 (Ouchi et al., 1984).
Synthesis of Core-Shell Polymer Colloids
It is involved in the synthesis of polymer colloids, such as monodisperse core-shell polymer colloids containing chloromethyl groups. This process involves different emulsifier-free emulsion polymerizations and has applications in creating materials with specific properties (Bon et al., 1995).
Ion Exchange Membrane Fabrication
This compound is used in the preparation of strong base anion exchange membranes. It is grafted onto films like polyethylene, which increases ion exchange capacity and has potential applications in fields like water treatment (Kolhe & Kumar, 2005).
Creation of Blend Films with Polyesters
This compound is also significant in the synthesis of polyesters having quaternary ammonium groups in the side chains. These polyesters are blended with materials like poly(vinyl alcohol) to modify properties such as electrical conductivity (Wang & Nakamura, 1994).
Grafting onto Fabrics
It is also employed in grafting processes, like grafting onto nylon-6 fabric, enhancing properties like burning behavior and material stability (Kolhe & Kumar, 2007).
Flocculation Properties in Water Treatment
The compound is used in the synthesis of flocculants for water treatment, improving turbidity removal, decolorization, and oil removal from water (Zhao et al., 2002).
Electromechanical Properties of Polyelectrolyte Solutions
Studies have also investigated the conductance and transference measurements in salt-free aqueous solutions of polymers containing this compound. These studies contribute to our understanding of the electrochemical properties of polyelectrolyte solutions (Darskus et al., 1966).
Metal-Ion Uptake
The compound has been used in the preparation of resins that show high retention capacity and selectivity towards certain metal ions like Hg(II), which can be useful in environmental applications (Rivas et al., 2002).
Role in Emulsion Polymerization
It plays a significant role as an ionic comonomer in the emulsion polymerization of substances like styrene, affecting the rate of polymerization and the stability of the colloidal system (Ramos & Forcada, 2010).
Arsenate Ion Removal
In water treatment, copolymers containing this compound have been synthesized for the selective removal of arsenate ions from water, demonstrating the material's potential in environmental remediation (Rivas & Aguirre, 2011).
Humidity Sensors
Polyelectrolytes based on copolymers with this compound are used in humidity-sensitive membranes for sensors. These sensors can measure humidity levels with high accuracy and reliability (Lee et al., 2003).
Ultrafiltration Membrane Enhancement
The compound is also utilized to modify ultrafiltration membranes, improving their permeability, selectivity, and antibacterial properties. This has potential applications in water purification and biomedical fields (Wu et al., 2018).
Propiedades
IUPAC Name |
ethenyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N.ClH/c1-5-6(2,3)4;/h5H,1H2,2-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAPHLPCWXAZLG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975605 | |
| Record name | N,N,N-Trimethylethenaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6018-82-2 | |
| Record name | Ethenaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl(vinyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethylethenaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(vinyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid](/img/structure/B1615468.png)







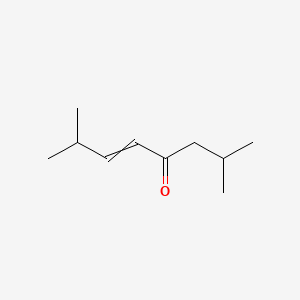
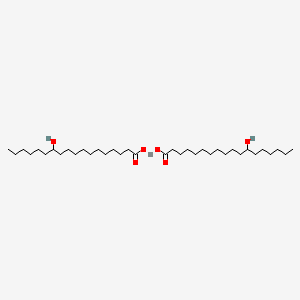
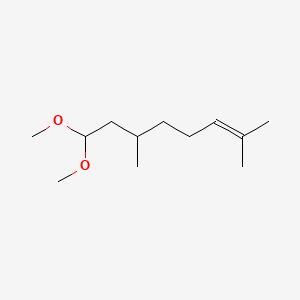
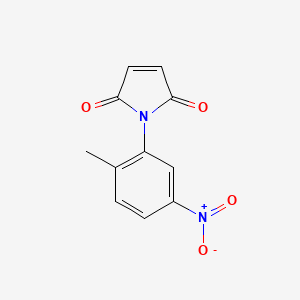
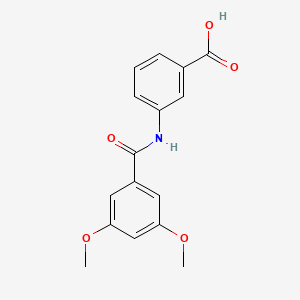
![2'-Fluoro[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B1615488.png)